An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure and Properties
An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-epi)-BW 245C is a synthetic hydantoin derivative and a diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C. While its counterpart, BW 245C, is a well-characterized selective agonist of the D-type prostanoid (DP1) receptor, (8-epi)-BW 245C is recognized as the less active of the two C-8 epimers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (8-epi)-BW 245C. It includes a detailed description of the DP1 receptor signaling pathway, relevant experimental protocols for its characterization, and a comparative analysis with its more active stereoisomer. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the structure-activity relationships of prostanoid receptor modulators.
Chemical Identity and Physicochemical Properties
(8-epi)-BW 245C, also known as BW 246C, is structurally defined by a hydantoin core with two side chains: a heptanoic acid moiety and a 3-cyclohexyl-3-hydroxypropyl group. The stereochemistry at the eighth carbon atom distinguishes it from the more pharmacologically active BW 245C.
Table 1: Chemical and Physical Properties of (8-epi)-BW 245C
| Property | Value | Source(s) |
| IUPAC Name | (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid | [1] |
| Synonyms | 8-epi BW 245C, BW 246C | [1] |
| CAS Number | 65705-83-1 | [1][2] |
| Molecular Formula | C₁₉H₃₂N₂O₅ | [1][2] |
| Molecular Weight | 368.47 g/mol | [2] |
| Canonical SMILES | O=C(O)CCCCCC--INVALID-LINK--N(CC--INVALID-LINK--O)C1=O | [2] |
Pharmacological Properties and Mechanism of Action
(8-epi)-BW 245C is an agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels mediates various physiological responses.
Table 2: Pharmacological Data for BW 245C (the active diastereomer)
| Parameter | Value | Species/System | Source(s) |
| Binding Affinity (Ki) | 0.9 nM | Human Platelet Membranes ([³H]-PGD2 displacement) | [3] |
| Functional Potency (IC50) | 2.5 nM | Inhibition of ADP-induced platelet aggregation | [3] |
| Functional Potency (EC50) | 0.7 nM | cAMP production in HEK293 cells expressing human DP1 receptor | [3] |
The activity of BW 245C is reported to be approximately 70-fold greater than that of (8-epi)-BW 245C, highlighting the critical role of stereochemistry in its interaction with the DP1 receptor.
DP1 Receptor Signaling Pathway
The activation of the DP1 receptor by an agonist like (8-epi)-BW 245C initiates a well-defined signaling pathway. The key steps are outlined in the diagram below.
Experimental Protocols
The characterization of (8-epi)-BW 245C involves its chemical synthesis and purification, followed by in vitro assays to determine its pharmacological activity.
Synthesis and Purification of (8-epi)-BW 245C
The synthesis of hydantoin prostaglandin analogues, including the diastereomers of the cyclohexyl analogue of BW 245C, was first described by Caldwell et al. (1980). The general approach involves the reaction of an appropriate amino acid ester with a carbonyl compound to form a hydantoin ring, followed by the introduction of the side chains. The separation of the diastereomers is typically achieved by chromatography.
Experimental Workflow for Synthesis and Purification:
A detailed, step-by-step protocol based on the literature would involve multi-step organic synthesis requiring expertise in the field. Researchers should refer to the primary literature for precise reaction conditions, reagents, and purification methods.
In Vitro Pharmacological Assays
This assay is used to determine the binding affinity (Ki) of (8-epi)-BW 245C for the DP1 receptor. It involves a competition experiment with a radiolabeled ligand (e.g., [³H]-PGD2).
Protocol Outline:
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Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human DP1 receptor.
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Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂).
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Competition Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of (8-epi)-BW 245C. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled PGD2).
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
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Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of (8-epi)-BW 245C to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).
Protocol Outline:
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Cell Culture: Culture a cell line expressing the DP1 receptor (e.g., HEK293-hDP1) in appropriate media.
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Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of (8-epi)-BW 245C.
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
(8-epi)-BW 245C is a valuable tool compound for studying the structure-activity relationships of DP1 receptor agonists. Its reduced activity compared to its diastereomer, BW 245C, underscores the stereochemical requirements for potent receptor activation. While detailed pharmacological data for (8-epi)-BW 245C are sparse in the public domain, the experimental protocols outlined in this guide provide a framework for its comprehensive characterization. Further studies are warranted to fully elucidate its pharmacological profile and to leverage this knowledge in the design of novel, selective prostanoid receptor modulators.
